{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol
Overview
Description
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidine derivatives, oxidized products such as aldehydes and carboxylic acids, and reduced derivatives .
Scientific Research Applications
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The hydroxymethyl group may participate in hydrogen bonding interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol: Similar in structure but with different fluorine substitution pattern.
{1-[(2,5-Dichlorophenyl)methyl]piperidin-3-yl}methanol: Similar structure with chlorine substituents instead of fluorine.
{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanol: Similar structure with a different position of the hydroxymethyl group.
Uniqueness
The unique combination of the difluorophenyl group and the piperidine ring in {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-3-4-13(15)11(6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWVMZJVTUNJRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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